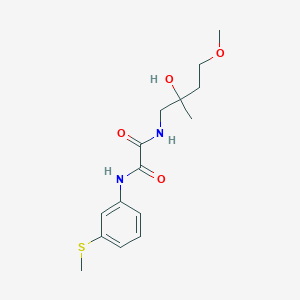
2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H12Cl2FNO2 and its molecular weight is 292.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicology
Studies have extensively analyzed the environmental impact and toxicology of 2,4-D, a herbicide related to the chemical structure of interest. A scientometric review highlighted global trends in research on 2,4-D toxicity, noting the focus on occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. This analysis underscores the widespread environmental presence of 2,4-D and its potential toxic effects, suggesting areas for future research, including molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi et al., 2020).
Biodegradation and Environmental Remediation
Another aspect of 2,4-D research focuses on microbial degradation, highlighting the role of microorganisms in breaking down this herbicide in agricultural environments. The remediation potential of these microbial processes is significant for reducing environmental pollution and protecting public health (Magnoli et al., 2020).
Wastewater Treatment
Research on treating wastewater from pesticide production reveals the complexity of removing 2,4-D and similar compounds. Biological processes and granular activated carbon are effective for eliminating a significant portion of these pesticides, highlighting the necessity of advanced treatment technologies to address industrial effluents (Goodwin et al., 2018).
Analytical and Detection Methods
Innovative analytical methods for detecting 2,4-D and related compounds in environmental samples have been developed. These include fluorescent chemosensors based on specific fluorophoric platforms, demonstrating high selectivity and sensitivity for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
Human Health Impact
The potential health impacts of 2,4-D exposure have been explored, with studies assessing biomonitoring data to interpret risk in a public health context. Comparisons with Biomonitoring Equivalents indicate that current exposures are generally below guidance values, suggesting a margin of safety for the general population and occupational groups (Aylward et al., 2009).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDWINRUKKHHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2632131.png)
![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2632134.png)



![methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)
![ethyl 4-{7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2632142.png)


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)

